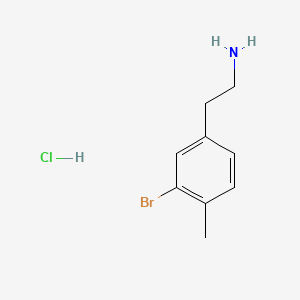![molecular formula C8H18ClNO4 B13460415 [2-Amino-1,3,3-tris(hydroxymethyl)cyclobutyl]methanolhydrochloride](/img/structure/B13460415.png)
[2-Amino-1,3,3-tris(hydroxymethyl)cyclobutyl]methanolhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-Amino-1,3,3-tris(hydroxymethyl)cyclobutyl]methanolhydrochloride is an organic compound with significant applications in various scientific fields. It is known for its unique structure, which includes a cyclobutyl ring substituted with amino and hydroxymethyl groups. This compound is often used in biochemical and molecular biology research due to its buffering properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-Amino-1,3,3-tris(hydroxymethyl)cyclobutyl]methanolhydrochloride typically involves the exhaustive condensation of nitromethane with formaldehyde under basic conditions to produce an intermediate compound. This intermediate is then hydrogenated to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The final product is often crystallized and purified using various techniques to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
[2-Amino-1,3,3-tris(hydroxymethyl)cyclobutyl]methanolhydrochloride undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides or alkoxides are typically employed under basic conditions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
[2-Amino-1,3,3-tris(hydroxymethyl)cyclobutyl]methanolhydrochloride is widely used in scientific research due to its buffering capacity. It is commonly used in:
Chemistry: As a buffer in various chemical reactions to maintain pH stability.
Biology: In cell culture media to stabilize pH and support cell growth.
Medicine: In formulations of pharmaceuticals to ensure the stability of active ingredients.
Industry: In the production of various biochemical products and as a stabilizing agent in industrial processes.
Mécanisme D'action
The buffering action of [2-Amino-1,3,3-tris(hydroxymethyl)cyclobutyl]methanolhydrochloride is due to its ability to donate or accept protons, thereby maintaining a stable pH in solutions. The compound interacts with hydrogen ions in the solution, preventing significant changes in pH. This property is crucial in biological systems where pH stability is essential for enzyme activity and cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-2-(hydroxymethyl)-1,3-propanediol:
2-Amino-2-(hydroxymethyl)-1,3-propanediol hydrochloride: Similar to Tris but with a hydrochloride group, enhancing its solubility in water.
Uniqueness
[2-Amino-1,3,3-tris(hydroxymethyl)cyclobutyl]methanolhydrochloride is unique due to its cyclobutyl ring structure, which provides additional stability and distinct chemical properties compared to other similar compounds. This structural uniqueness makes it particularly useful in applications requiring high stability and specific buffering capacities .
Propriétés
Formule moléculaire |
C8H18ClNO4 |
|---|---|
Poids moléculaire |
227.68 g/mol |
Nom IUPAC |
[2-amino-1,3,3-tris(hydroxymethyl)cyclobutyl]methanol;hydrochloride |
InChI |
InChI=1S/C8H17NO4.ClH/c9-6-7(2-10,3-11)1-8(6,4-12)5-13;/h6,10-13H,1-5,9H2;1H |
Clé InChI |
XYGDANQOHLVQIS-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(C1(CO)CO)N)(CO)CO.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


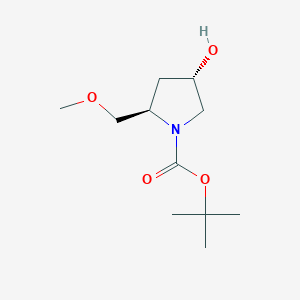
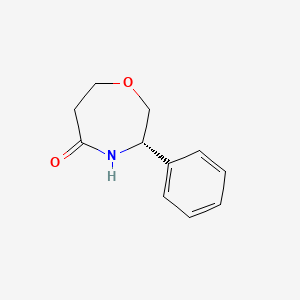

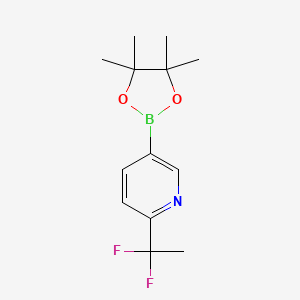
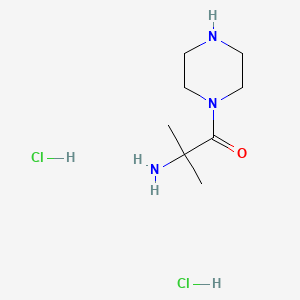
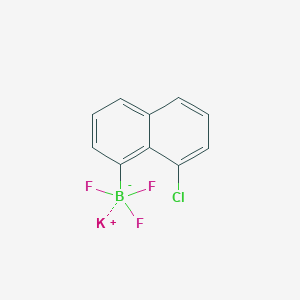
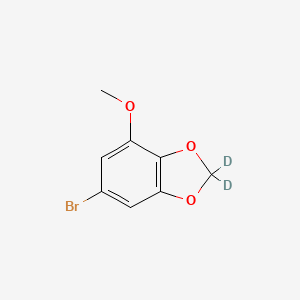
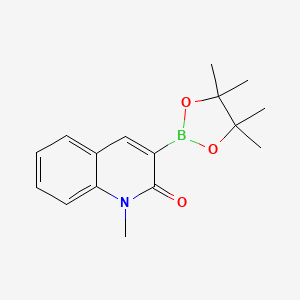

![Sodium [(carbamoylmethyl)sulfanyl]sulfonate](/img/structure/B13460394.png)
amine](/img/structure/B13460408.png)
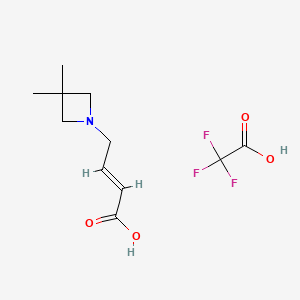
![Methyl 8-{[(tert-butoxy)carbonyl]amino}-5-thiaspiro[3.5]nonane-2-carboxylate](/img/structure/B13460423.png)
